3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide -

3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

Catalog Number: EVT-4366262
CAS Number:
Molecular Formula: C24H27N3O5S2
Molecular Weight: 501.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax, a BCL-2 inhibitor used for treating blood cancers. VNO is formed during oxidative stress degradation of Venetoclax. []

Relevance: While not directly sharing the same core structure, VNO highlights the importance of the sulfonyl carbamoyl (SO2NHCO) functional group, which is also present in 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide. Both compounds feature a complex aromatic system with various substituents, suggesting a potential relationship in terms of their biological activity and metabolic pathways. [] VNO also showcases the susceptibility of these types of compounds to oxidative modifications. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential oxidative impurity of Venetoclax. VHA is formed from VNO via [, ] Meisenheimer rearrangement. []

Relevance: Similar to VNO, VHA exemplifies the presence of the sulfonyl group linked to an aromatic system, a feature shared with 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide. Both compounds also exhibit complex substitution patterns on their aromatic rings, implying a potential for similar chemical reactivity and biological activity profiles. [] The formation of VHA from VNO further demonstrates the potential for rearrangements within these complex structures. []

Methyl 2-[(Methylsulfonyl)amino]-6-(trifluoromethyl)-3-pyridinecarboxylate

Compound Description: This compound is an intermediate in the synthesis of 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide. It is prepared by reacting methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate with methanesulfonamide. []

Relevance: This compound shares the methylsulfonyl amino group (CH3SO2NH) with the target compound, 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide. This structural similarity points to a potential for similar chemical reactivity and possibly even shared synthetic pathways for both compounds. []

Methyl 2-[Methyl(methylsulfonyl)amino]-6-(trifluoromethyl)-3-pyridinecarboxylate

Compound Description: This compound is another intermediate in the synthesis of 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide. It is formed by the alkylation of methyl 2-[(methylsulfonyl)amino]-6-(trifluoromethyl)-3-pyridinecarboxylate with methyl iodide. []

Relevance: This compound shares a methyl(methylsulfonyl)amino group (CH3(CH3SO2)N) with the target compound, 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide. This common functional group suggests a potential for similar chemical behavior and possible shared synthetic routes. []

1-Methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Compound Description: This compound is the final product synthesized from a series of reactions starting from methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate. []

Relevance: While the core structure differs, this compound and 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide both possess the methyl(methylsulfonyl)amino group (CH3(CH3SO2)N). This commonality suggests potential similarities in their synthesis and reactivity. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This group of compounds is synthesized by reacting the corresponding N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. They exhibit activity as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. []

Relevance: These compounds belong to the benzamide class, like the target compound 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide. The presence of the aryl-sulfonyl group further establishes a structural resemblance. This shared structural motif suggests that the compounds may exhibit similar biological activities and chemical properties. []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and Derivatives

Compound Description: This group of compounds is synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides and N-chloramides. They are studied for their biological activity against Escherichia coli 67, Staphylococcus aureus 209-p, Mycobacterium luteum VKM B-868, Candida tenuis VKM Y-70, and Aspergillus niger VKM F-1119. Several compounds in this group demonstrate bactericidal and fungicidal activity. []

Relevance: This group of compounds, like 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide, features an arylsulfonyl group attached to a complex aromatic system. This structural similarity suggests a potential for comparable biological activity, specifically antibacterial and antifungal properties. []

N-(3-[(1H-Pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides

Compound Description: These compounds, synthesized from 3-[(1H-pyrrol-1-yl)methyl]pyridine, were evaluated for cytotoxic effects on MCF-7 (estrogen receptor positive breast cancer), MDA-MB-231 (estrogen receptor negative breast cancer), and Ishikawa cell lines. Among them, N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide exhibited the most potent cytotoxicity. []

Relevance: Although structurally different, this class of compounds highlights the importance of benzamide and benzene sulfonamide moieties in biological activity, particularly in cancer research. The target compound, 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide, also contains a benzamide group, suggesting a potential for similar biological activity, particularly in the context of cancer treatment. []

4-Amino-N-(2,6-Dimethylphenyl)benzamide (Ameltolide)

Compound Description: Ameltolide is a potent anticonvulsant drug that undergoes metabolic modifications in vivo, including N-acetylation and hydroxylation of a methyl group. []

Relevance: This compound showcases the anticonvulsant properties associated with the benzamide functional group, which is also present in 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide. The presence of dimethylphenyl substitution in Ameltolide further suggests a potential structure-activity relationship between the two compounds, prompting exploration of potential anticonvulsant activity in the target compound. []

Compound Description: These compounds are metabolites of Ameltolide and exhibit significantly reduced anticonvulsant potency compared to the parent compound. []

Relevance: The nonacetylated analogue retains the benzamide core structure like 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide. Comparing their structures offers insights into the structure-activity relationship of benzamide derivatives as anticonvulsants and potentially aids in predicting the pharmacological profile of the target compound. []

Properties

Product Name

3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

IUPAC Name

3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide

Molecular Formula

C24H27N3O5S2

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C24H27N3O5S2/c1-16-8-6-11-22(18(16)3)26-34(31,32)23-14-19(13-12-17(23)2)24(28)25-20-9-7-10-21(15-20)27(4)33(5,29)30/h6-15,26H,1-5H3,(H,25,28)

InChI Key

AWRIDRNZCZFHCF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)N(C)S(=O)(=O)C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)N(C)S(=O)(=O)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.